4-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
Chemical Structure & Properties
The compound 4-chloro-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide (CAS: 1049367-12-5) features a sulfonamide backbone linked to a tetrazole ring substituted with a 4-ethoxyphenyl group. Its molecular formula is C₂₁H₂₄ClN₇O₂S, with a molar mass of 441.914 g/mol . The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) enhances metabolic stability and binding affinity in medicinal chemistry applications, while the ethoxy group contributes to lipophilicity.
Properties
IUPAC Name |
4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-2-25-14-7-5-13(6-8-14)22-16(19-20-21-22)11-18-26(23,24)15-9-3-12(17)4-10-15/h3-10,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLDZNYCSHSCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Many arylsulfonamides and their n-halo compounds exhibit pharmacological, fungicidal, and herbicidal activities. Therefore, it’s plausible that this compound might interact with similar targets.
Comparison with Similar Compounds
Structural Analogs in Sulfonamide-Tetrazole Hybrids
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Tetrazole vs. Triazole Rings :
- The target compound’s tetrazole ring (four nitrogen atoms) contrasts with triazole-containing analogs (e.g., CAS 338954-01-1), which have three nitrogen atoms. Tetrazoles generally exhibit higher acidity (pKa ~4.9), enhancing bioavailability in physiological environments .
- Triazole derivatives (e.g., CAS 338954-01-1) may exhibit altered binding kinetics due to reduced ring strain and hydrogen-bonding capacity .
Fluorophenyl substituents (e.g., CAS 338954-01-1) enhance electronegativity and metabolic stability, reducing oxidative degradation .
Pharmacological Relevance :
- Candesartan cilexetil (angiotensin II receptor blocker) shares a tetrazole pharmacophore but lacks the sulfonamide group, emphasizing the target compound’s dual functionality in enzyme inhibition .
Functional Group Impact on Bioactivity
- Sulfonamide Group: Present in all listed compounds, this group is critical for binding to zinc-containing enzymes (e.g., carbonic anhydrase).
- Ethoxy vs. Methyl Groups : Ethoxy substituents (target compound) offer greater steric bulk and electron-donating effects compared to methyl groups, altering binding pocket interactions .
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